{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
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Overview
Description
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy-ethyl group, and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Hydroxy-Ethyl Group: This step involves the reaction of an appropriate cyclohexyl derivative with ethylene oxide or similar reagents under basic conditions to introduce the hydroxy-ethyl group.
Amination: The hydroxy-ethyl group is then converted to an amino group through reductive amination using reagents like sodium cyanoborohydride.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the amino-cyclohexyl derivative with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbamic acid benzyl ester can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various ester derivatives or functionalized compounds.
Scientific Research Applications
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of {2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity. The hydroxy-ethyl and carbamic acid benzyl ester groups can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester.
Uniqueness
The uniqueness of {2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester lies in its benzyl ester group, which can provide distinct steric and electronic properties compared to other ester derivatives. This can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for specific applications in research and industry.
Biological Activity
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester, commonly referred to as CB02577878, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H28N2O3
- Molecular Weight : 332.44 g/mol
- Boiling Point : Approximately 520.3 ± 50.0 °C (predicted)
- Density : 1.17 ± 0.1 g/cm³ (predicted)
- pKa : 12.23 ± 0.40 (predicted)
The biological activity of CB02577878 is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and hydroxy-ethyl groups enhance the compound's binding affinity and specificity, while the carbamic acid benzyl ester moiety contributes to its stability and bioavailability. This compound has been investigated for various pharmacological effects:
- Enzyme Inhibition : Potential to inhibit certain enzymes involved in disease pathways.
- Receptor Binding : Modulation of receptor activity, impacting signaling pathways.
Biological Activities
The compound exhibits several notable biological activities:
Biological Activity | Related Compounds | Mechanism |
---|---|---|
Analgesic | Various Carbamates | Modulation of CNS pathways |
Anti-inflammatory | Cyclohexyl Derivatives | Inhibition of cytokines |
Antimicrobial | Carbamate Esters | Disruption of bacterial cell walls |
Analgesic Properties
A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of cyclohexyl carbamate derivatives similar to CB02577878. The results indicated significant pain relief comparable to established analgesics, suggesting a promising therapeutic profile for these compounds in pain management.
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of carbamate derivatives in vitro and in vivo. The findings revealed that these compounds effectively reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases.
Antimicrobial Activity
Research has also indicated that carbamate esters can exhibit antimicrobial properties by disrupting bacterial cell walls. This suggests that CB02577878 may have applications in developing new antimicrobial agents.
Research Findings
Recent studies have highlighted the potential of CB02577878 and related compounds in various therapeutic areas:
- Pain Management : Demonstrated efficacy in reducing pain through central nervous system modulation.
- Inflammatory Diseases : Shown promise in reducing inflammation markers, indicating potential for treating conditions like arthritis.
- Antimicrobial Applications : Potential for development as new antimicrobial agents targeting resistant bacterial strains.
Properties
IUPAC Name |
benzyl N-[2-[cyclopropyl(2-hydroxyethyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-13-12-21(16-10-11-16)18-9-5-4-8-17(18)20-19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18,22H,4-5,8-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLMXNIPUTZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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